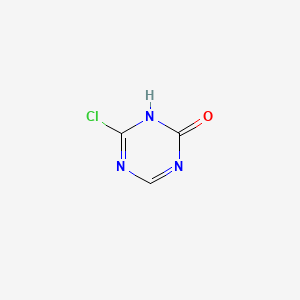

4-Chloro-1,3,5-triazin-2-ol

Description

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Organic Synthesis

The 1,3,5-triazine, or s-triazine, framework is a privileged structure in organic synthesis due to its versatile chemical nature and the broad utility of its derivatives. wikipedia.orgresearchgate.net The parent compound, 1,3,5-triazine, is a solid, making it a more easily handled laboratory equivalent of the highly toxic gas hydrogen cyanide (HCN) for certain applications like the Gattermann reaction. wikipedia.org

Derivatives of 1,3,5-triazine have found extensive use across various scientific and industrial domains. Their applications span from agriculture, where they form the basis of many herbicides, to the pharmaceutical and plastics industries. rsc.orgmdpi.com The facile preparation of a multitude of triazine-based compounds often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive starting material. rsc.orgmdpi.com

The synthetic utility of the 1,3,5-triazine scaffold stems from the ability to perform sequential and controlled nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on cyanuric chloride can be replaced by a variety of nucleophiles, such as alcohols, amines, and thiols, with the reactivity of the remaining chlorine atoms being modulated by the nature of the substituent already introduced. rsc.org This stepwise substitution allows for the precise construction of mono-, di-, and tri-substituted triazines with diverse functionalities. mdpi.com

Beyond their role as synthetic intermediates, 1,3,5-triazine derivatives are employed as:

Activating agents: For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is used to activate carboxylic acids for amide bond formation. rsc.org

Building blocks for supramolecular chemistry: The triazine ring's ability to participate in various intermolecular interactions makes it an excellent component for constructing complex self-assembling systems. rsc.orgchim.it

Core structures in medicinal chemistry: The triazine scaffold is present in a number of therapeutic agents with activities including anticancer and antimicrobial properties. mdpi.comtandfonline.com

Components of reactive dyes: Chlorinated triazines are crucial for a class of dyes that form covalent bonds with cellulosic materials. wikipedia.org

The following table provides a summary of key applications of the 1,3,5-triazine scaffold:

| Application Area | Examples of Triazine Derivatives/Roles |

| Agrochemicals | Herbicides (e.g., Atrazine, Simazine) wikipedia.orgrsc.org |

| Pharmaceuticals | Anticancer agents, Antimicrobial compounds mdpi.comtandfonline.com |

| Organic Synthesis | Reagents (e.g., DMTMM), Dehydrating agents researchgate.netrsc.org |

| Materials Science | Reactive dyes, Adhesives wikipedia.orgrsc.org |

| Supramolecular Chemistry | Ligands for metal complexes, Building blocks for oligomers rsc.orgchim.it |

Overview of Chloro-Hydroxytriazines as Versatile Building Blocks

Chloro-hydroxytriazines, such as 4-Chloro-1,3,5-triazin-2-ol, represent a particularly useful subclass of triazine derivatives. The presence of both a reactive chlorine atom and a hydroxyl group on the same triazine core provides orthogonal reactivity, making them powerful building blocks in multistep synthetic sequences.

The chlorine atom can be readily displaced by a wide range of nucleophiles, a reaction characteristic of chloro-triazines. The hydroxyl group, which exists in tautomeric equilibrium with its keto form (a triazinone), offers additional sites for chemical modification. For instance, it can undergo O-alkylation or be converted to other functional groups. This dual functionality allows for the introduction of different substituents at specific positions on the triazine ring, leading to the creation of diverse molecular architectures.

A notable example of a chloro-hydroxytriazine derivative's utility is in the synthesis of more complex heterocyclic systems. The sequential reaction of the chloro and hydroxyl moieties allows for the regioselective construction of fused-ring systems or the attachment of various side chains.

The physical and chemical properties of these bifunctional compounds are of significant interest. The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group influences the aromaticity and reactivity of the triazine ring. Spectroscopic techniques are crucial for characterizing these compounds and understanding their tautomeric equilibria in different environments.

The table below summarizes some key properties of a representative chloro-hydroxytriazine, 4-Chloro-1,3,5-triazin-2-amine, which shares structural similarities with the title compound.

| Property | Value |

| Molecular Weight | 130.54 g/mol |

| Boiling Point | 383.3°C (at 760 mmHg) |

| Flash Point | 185.6°C |

| Density | 1.566 g/cm³ |

Data for 4-Chloro-1,3,5-triazin-2-amine

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2-5-1-6-3(8)7-2/h1H,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZBCAVNSXTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1,3,5 Triazin 2 Ol

Nucleophilic Substitution Reactions at the Triazine Ring

The stepwise displacement of chlorine atoms from a triazine ring is a well-established synthetic strategy. In the case of the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the reactivity of the chlorine atoms decreases with each successive substitution. mdpi.com This principle is also applicable to 4-Chloro-1,3,5-triazin-2-ol, where the substitution of the single chlorine atom is the primary focus of its synthetic transformations. The ease of this displacement is governed by factors such as the nature of the nucleophile, reaction temperature, and the solvent system employed. chim.it

The reaction of this compound with oxygen-based nucleophiles, particularly alkoxides, provides a facile route to the corresponding alkoxy-substituted triazines. This nucleophilic substitution typically proceeds under basic conditions, which facilitate the formation of the more nucleophilic alkoxide ion from the corresponding alcohol. The reaction of chlorotriazines with alkoxides is a key step in the synthesis of various functionalized triazine derivatives. mdpi.com While direct studies on this compound are not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of structurally similar compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). researchgate.net The general reaction involves the attack of the alkoxide on the carbon atom bearing the chlorine, leading to the formation of a new C-O bond and the expulsion of a chloride ion. The reaction conditions can be tailored to control the outcome, with temperature being a critical parameter in managing the reactivity. researchgate.net

Table 1: Representative Reactions of Chlorotriazines with Oxygen Nucleophiles

| Chlorotriazine Derivative | Oxygen Nucleophile | Product | Reference |

| Cyanuric Chloride | 2-Phenylethan-1-ol | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | nih.gov |

| Cyanuric Chloride | Heptadecafluorononan-1-ol | 2-chloro-4,6-bis-[(heptadecafluorononyl)oxy]-1,3,5-triazine | researchgate.net |

| 4,6-dimethoxy-1,3,5-triazin-2-ol | Di-tert-butyl dicarbonate | tert-butyl 2,4-dimethoxy-1,3,5-triazinyl carbonate | researchgate.net |

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a cornerstone of triazine chemistry, leading to the formation of a diverse range of amino-substituted triazines. nih.govnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. researchgate.net The nucleophilic substitution of the chlorine atom by an amine is a highly efficient process. chim.it The reaction conditions can be modulated to achieve selective substitution. For instance, in the parent cyanuric chloride, the first substitution with an amine can often be achieved at low temperatures (0-5 °C), while subsequent substitutions require higher temperatures. researchgate.netnih.gov This temperature-dependent reactivity allows for a controlled, stepwise synthesis of unsymmetrically substituted triazines. chim.it

The introduction of an amine as the first nucleophile can, however, preclude the subsequent incorporation of other nucleophiles like thiols or alcohols under similar conditions. nih.gov This highlights the importance of the order of nucleophile addition in the synthesis of multi-substituted triazines. nih.gov A variety of amines, including amino acid derivatives, have been successfully reacted with chlorotriazines to produce compounds with potential biological activities. nih.govnih.gov

Table 2: Examples of Reactions of Chlorotriazines with Nitrogen Nucleophiles

| Chlorotriazine Derivative | Nitrogen Nucleophile | Product | Reference |

| Cyanuric Chloride | Piperidine/Morpholine | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine / 2,4-dichloro-6-morpholino-1,3,5-triazine | nih.gov |

| 2-chloro-4,6-dimethoxy triazine | Amino Acids | (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives | nih.gov |

| Cyanuric Chloride | 2-amino pyrazine | 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | derpharmachemica.com |

| 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines | Various amines | Asymmetrical triamine-1,3,5-triazines | chim.it |

Sulfur-based nucleophiles, such as thiols, readily react with this compound to form the corresponding thioether derivatives. The principles governing this reaction are similar to those for oxygen and nitrogen nucleophiles, involving a nucleophilic attack on the carbon-chlorine bond. mdpi.com Theoretical and experimental studies on cyanuric chloride have shown that the preferential order of incorporation of different nucleophiles is alcohol > thiol > amine. nih.govfrontiersin.orgdoaj.org This suggests that thiols are generally less reactive than alcohols but more reactive than amines in these substitution reactions.

Reactions involving carbon nucleophiles are less common but can be achieved under specific conditions, often requiring more reactive carbanion species. The electron-deficient nature of the triazine ring makes it susceptible to attack by strong carbon nucleophiles, leading to the formation of C-C bonds.

Orthogonal Chemoselectivity and Regioselectivity in Multi-Substituted Triazine Transformations

The concept of orthogonal chemoselectivity is of paramount importance in the synthesis of complex, multi-substituted triazines. nih.govkrisp.org.za This refers to the ability to selectively address different reactive sites on a molecule in a specific order with different reagents. nih.gov In the context of triazine chemistry, starting from a di- or tri-chlorinated precursor, it is possible to introduce different nucleophiles in a stepwise manner by carefully controlling the reaction conditions, particularly the temperature. chim.itnih.gov

For a molecule like this compound, which already has one substituent, the regioselectivity of a subsequent reaction would be a key consideration if other reactive sites were present. However, with only one chlorine atom, the primary focus is on the chemoselective displacement of this chlorine by various nucleophiles. The existing hydroxyl group will electronically influence the reactivity of the C-Cl bond, but the position of substitution is fixed. The principles of chemoselectivity become more complex when starting with a precursor like cyanuric chloride and aiming for a specific di- or tri-substituted product. nih.govfrontiersin.org

Hydrolysis and Degradation Pathways of Chloro-Hydroxytriazines

The hydrolysis of the carbon-chlorine bond in chloro-hydroxytriazines is a significant degradation pathway. This reaction involves the replacement of the chlorine atom with a hydroxyl group, ultimately leading to the formation of cyanuric acid. The hydrolysis of chlorotriazines has been the subject of mechanistic studies. semanticscholar.orgrsc.org The process can be catalyzed under certain conditions. For instance, the hydrolysis of various s-triazine compounds, including atrazine, is catalyzed by aluminum oxide at elevated temperatures. utwente.nl

Investigation of Chemical Degradation Mechanisms in Aqueous Environments

The environmental fate of this compound in aqueous systems is primarily governed by hydrolysis and photodegradation. These processes are crucial in determining the persistence and transformation of the compound in aquatic environments.

Hydrolysis

The hydrolysis of chloro-1,3,5-triazines is a well-documented degradation pathway. semanticscholar.orgrsc.org The chlorine atom on the triazine ring is susceptible to nucleophilic substitution by a hydroxyl group (-OH). In the case of this compound, hydrolysis leads to the replacement of the chlorine atom, resulting in the formation of 1,3,5-triazine-2,4-diol, more commonly known as cyanuric acid.

The reaction mechanism is influenced by pH and temperature. The hydrolysis of related chloro-s-triazines has been studied, and in some cases, it is useful for the deactivation of triazine-based herbicides. researchgate.net For instance, the hydrolysis of 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines can be selectively controlled to substitute one chlorine atom with a hydroxide (B78521) ion. researchgate.net

Photodegradation

Photodegradation is another significant mechanism for the breakdown of triazine compounds in water. researchgate.net Studies on various triazine herbicides have shown that the primary photodegradation processes involve the substitution of side-chains, including chlorine, with hydroxyl groups. researchgate.net This process can also involve the partial or complete loss of side chains.

For chlorinated triazines, photodegradation can lead to the formation of less hazardous, nature-identical metabolites. researchgate.net The process is often radical in nature, as evidenced by the detection of dimer products during the degradation of some triazines. researchgate.net Ultimately, the degradation pathway for many triazines, through successive loss and substitution of side chains, leads to the formation of cyanuric acid. researchgate.net Advanced oxidation processes, such as the photo-Fenton process, have also been investigated for the degradation of chloro-s-triazines in water, which involves the generation of highly reactive hydroxyl radicals. scirp.org

Table 1: Primary Degradation Products of this compound in Aqueous Environments

| Degradation Process | Primary Product | Chemical Structure of Product |

| Hydrolysis | Cyanuric Acid | C₃H₃N₃O₃ |

| Photodegradation | Cyanuric Acid | C₃H₃N₃O₃ |

Other Significant Chemical Transformations (e.g., Coupling Reactions, Redox Chemistry)

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom attached to the chlorine, making it a substrate for various nucleophilic substitution reactions. This reactivity is the basis for its use, and more broadly the use of chloro-s-triazines, as versatile building blocks in organic synthesis.

Coupling Reactions via Nucleophilic Substitution

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. This is a characteristic feature of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives, where the chlorine atoms can be substituted sequentially under controlled temperature conditions. mdpi.com This step-wise substitution allows for the synthesis of symmetrically and non-symmetrically substituted s-triazine derivatives. researchgate.net

Common nucleophiles that can react with the chloro-s-triazine core include amines, alcohols, and thiols. frontiersin.orgnih.gov For example, the reaction with amines leads to the formation of amino-substituted triazines. The amino group of L-Proline derivatives has been shown to act as a good nucleophile, substituting one chlorine atom from cyanuric chloride to prepare chiral dichloro-s-triazine derivatives. researchgate.net Similarly, reactions with alcohols (or alkoxides) and thiols yield alkoxy- and thio-substituted triazines, respectively. frontiersin.orgmdpi.com

Derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are widely used as coupling reagents, particularly in peptide synthesis, for the activation of carboxylic acids. researchgate.netresearchgate.net The carboxylic acid reacts with CDMT to form an active ester intermediate, which then readily reacts with an amine to form an amide bond. researchgate.net This highlights the potential for the chloro-substituent on the this compound ring to be activated for coupling reactions.

Table 2: Examples of Nucleophilic Substitution Reactions on the Chloro-s-triazine Core

| Reactant Type | Nucleophile Example | Product Type |

| Amine | Butan-2-amine | Amino-s-triazine |

| Alcohol | 2-Phenylethan-1-ol | Alkoxy-s-triazine |

| Thiol | 3-Methylbutane-2-thiol | Thio-s-triazine |

| Carboxylic Acid (in presence of a base) | N-protected amino acids | Acyloxy-s-triazine (active ester intermediate) |

Note: The examples in the table are based on the reactivity of the broader class of chloro-s-triazines, such as cyanuric chloride and its derivatives. frontiersin.orgresearchgate.net

There is limited specific information available in the provided search results regarding the redox chemistry of this compound itself. The primary chemical transformations reported revolve around nucleophilic substitution at the carbon-chlorine bond.

Spectroscopic and Advanced Structural Elucidation of 4 Chloro 1,3,5 Triazin 2 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1,3,5-triazine (B166579) derivatives, offering precise information on the connectivity and environment of magnetically active nuclei.

Proton NMR (¹H NMR) for Proton Environment Characterization

Proton NMR is instrumental in identifying the chemical environment of protons within a molecule. For 4-Chloro-1,3,5-triazin-2-ol, which exists in a tautomeric equilibrium with its lactam form, 4-chloro-6-amino-1,3,5-triazin-2(1H)-one, the ¹H NMR spectrum is expected to show signals for protons attached to nitrogen and potentially oxygen.

The chemical shift of these "mobile protons" is highly dependent on the solvent, temperature, and concentration. In many substituted amino-s-triazines, N-H protons can appear as broad singlets. For the triazinone tautomer, the N-H proton signal is a key diagnostic feature. The specific chemical shift can vary, but for related triazine structures, these signals are often observed in the downfield region of the spectrum. Due to the tautomerism, the presence and position of signals for O-H and N-H protons provide critical information about the dominant form in a given solvent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-H (Amine/Amide) | 5.0 - 9.0 (broad) | Position is highly variable and dependent on solvent, concentration, and hydrogen bonding. Can exchange with D₂O. |

| O-H (Hydroxy) | 9.0 - 14.0 (broad) | Signal for the lactim tautomer; often broad and its observation depends on solvent and exchange rates. |

| Protons on N-alkyl groups | 2.8 - 4.0 | Protons on carbons adjacent to exocyclic nitrogen atoms are deshielded. Multiple signals may be observed due to restricted rotation. tdx.cat |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The 1,3,5-triazine ring is characterized by signals in the highly deshielded region of the spectrum, typically between 160 and 175 ppm, due to the electronegativity of the adjacent nitrogen atoms. nih.gov

For this compound, three distinct signals are expected for the triazine ring carbons (C2, C4, C6). The carbon atom bonded to the chlorine (C4) and the one bonded to the oxygen (C2) would be the most deshielded. The specific chemical shifts provide insight into the electronic effects of the substituents. For instance, in related 2-chloro-4,6-dimethoxytriazine, the triazine ring carbons resonate at δ 168.23, 172.24, and 172.53 ppm. nih.gov The presence of the oxo group in the lactam tautomer would result in a carbonyl-like carbon signal within this characteristic range.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-Cl | 165 - 172 | Carbon atom in the triazine ring attached to chlorine. |

| C-O / C=O | 160 - 170 | Represents the carbon attached to oxygen (lactim form) or the carbonyl carbon (lactam form). |

| C-N (ring) | 165 - 175 | General range for carbon atoms within the s-triazine ring. nih.gov |

Boron-11 NMR (¹¹B NMR) for Boron-Containing Derivatives

For derivatives of this compound that incorporate boron, ¹¹B NMR is an essential characterization tool. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and sensitivity. blogspot.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom, spanning a wide range from approximately +100 to -120 ppm. blogspot.com

A tricoordinate boron atom, possessing an empty p-orbital, typically resonates in the downfield region (e.g., +20 to +90 ppm). Upon coordination with a Lewis base to form a tetracoordinate species, the ¹¹B signal shifts significantly upfield. sdsu.edu Therefore, if this compound were functionalized with a boronic acid or ester group, ¹¹B NMR could be used to monitor its reactions and coordination, with a distinct chemical shift differentiating the trigonal planar borane (B79455) from any tetrahedral borate (B1201080) complexes formed.

Phosphorus-31 NMR (³¹P NMR) for Phosphorylated Derivatives

In the study of phosphorylated derivatives, ³¹P NMR spectroscopy is indispensable. The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive probe. The chemical shift of phosphorus is indicative of its oxidation state, coordination number, and the nature of its substituents.

If the hydroxyl group of this compound were converted into a phosphate (B84403) ester, the resulting derivative would exhibit a characteristic signal in the ³¹P NMR spectrum. The chemical shift would confirm the formation of the C-O-P bond and provide information about the electronic environment of the phosphorus atom. This technique is crucial for confirming the success of phosphorylation reactions and for characterizing the resulting organophosphate-triazine compounds.

Advanced 2D-NMR Techniques for Elucidating Restricted Rotation and Dynamic Behavior

The bond between the triazine ring and its exocyclic amino or alkoxy substituents can have significant double-bond character due to resonance. This leads to a substantial energy barrier for rotation around the C(triazine)-N or C(triazine)-O bond. tdx.cat If this rotational barrier is large enough, the interconversion between different rotational isomers (rotamers) becomes slow on the NMR timescale, leading to the appearance of multiple distinct sets of signals in the spectrum at low temperatures. tdx.cat

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to investigate this behavior. rsc.orgresearchgate.net As the temperature is increased, the rate of rotation increases, causing the separate signals for the rotamers to broaden and eventually coalesce into a single, time-averaged signal. tdx.cat The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process. tdx.cat

Two-dimensional (2D) NMR techniques are invaluable for assigning the complex signals that arise from these dynamic processes. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to map out the connectivity within each rotamer. libretexts.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals corresponding to the proton signals of each conformer. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which helps to piece together the complete molecular structure and assign quaternary carbons.

These advanced techniques provide a powerful approach to fully characterize the structure and conformational dynamics of substituted triazine systems.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups and investigating the effects of its lactam-lactim tautomerism and hydrogen bonding. frontiersin.org

The lactam tautomer, 4-chloro-6-amino-1,3,5-triazin-2(1H)-one, is expected to show a strong absorption band characteristic of an amide-type carbonyl group (C=O) in the region of 1680-1710 cm⁻¹. researchgate.net The spectrum would also feature N-H stretching vibrations, typically appearing as a broad band in the 3200-3500 cm⁻¹ region due to intermolecular hydrogen bonding. nih.gov The C=N stretching vibrations of the triazine ring itself typically appear in the 1550-1600 cm⁻¹ range. rsc.org

Conversely, the lactim tautomer, this compound, would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong C=O band. The position and shape of the O-H and N-H absorption bands are highly indicative of hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding leads to significant broadening and a shift to lower frequencies (lower wavenumbers) for these bands. ucla.eduyoutube.com In very dilute solutions in non-polar solvents, where hydrogen bonding is minimized, these bands would appear as sharper signals at higher frequencies. ucla.edu

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3200 - 3500 (broad) | Indicates the presence of N-H groups. Broadening is due to hydrogen bonding. nih.gov |

| O-H Stretch | 3200 - 3600 (broad) | Characteristic of the hydroxyl group in the lactim tautomer. Broadening is due to hydrogen bonding. ucla.edu |

| C=O Stretch (Amide) | 1680 - 1710 (strong) | A strong indicator of the lactam tautomer. researchgate.net |

| C=N Stretch (Triazine Ring) | 1550 - 1600 | Characteristic stretching vibrations of the heterocyclic ring. rsc.org |

| C-O Stretch | 1200 - 1350 | Associated with the C-O single bond in the lactim form. |

| C-Cl Stretch | 700 - 850 | Stretching vibration for the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of 1,3,5-triazine derivatives. The parent 1,3,5-triazine molecule exhibits characteristic absorption bands in the UV region arising from n→π* and π→π* electronic transitions within the heteroaromatic ring. colostate.edu The substitution of the triazine core with chromophores and auxochromes, such as chloro and hydroxyl groups, significantly modifies the positions (λmax) and intensities (ε) of these absorption bands.

The presence of the carbonyl group in the lactam tautomer, in conjugation with the triazine ring, is expected to result in strong absorption. The analysis of various s-triazine herbicides and their derivatives by high-pressure liquid chromatography (HPLC) commonly utilizes a UV detector set at 220 nm, indicating that this class of compounds, including hydroxy derivatives, reliably absorbs in the lower UV-C range. d-nb.info The π→π* transitions are typically responsible for the intense absorption bands observed, while the weaker n→π* transitions may also be present, often appearing as shoulders on the main absorption peaks.

| Compound | Reported λmax (nm) | Notes |

|---|---|---|

| 6-Chloro-1,3,5-triazine-2,4-diamine (B21410) | 223-226, 235-267 | Absorption is pH-dependent. researchgate.net |

| Hydroxyatrazine | 221, 239 | Data from HPLC-UV analysis. d-nb.info |

| Hydroxysimazine | 221, 239 | Data from HPLC-UV analysis. d-nb.info |

| This compound (Predicted) | ~220-260 | Expected to show strong absorbance in the UV-C region based on analogous structures. |

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and elucidation of the structure of this compound. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing triazine compounds as they minimize fragmentation during ionization, allowing for the clear observation of the molecular ion. acs.org ESI-MS, often coupled with liquid chromatography (LC-ESI/MS/MS), is a standard method for the analysis of chlorotriazines and their metabolites. colostate.edu In positive ion mode, these techniques typically generate the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of the ion's mass-to-charge ratio with very high accuracy, enabling the determination of the elemental formula of the compound and its fragments, thus confirming its identity.

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of the parent ion. For triazine derivatives, fragmentation typically involves the cleavage of the heterocyclic ring and the loss of small, stable neutral molecules. For this compound, the protonated molecule would be subjected to collision-induced dissociation (CID), leading to characteristic product ions. The fragmentation pathways would likely involve the elimination of isocyanic acid (HNCO), hydrogen chloride (HCl), or cleavage of the triazine ring to produce smaller charged fragments. This fragmentation pattern provides definitive structural confirmation.

| Attribute | Value / Description |

|---|---|

| Molecular Formula | C₃H₂ClN₃O |

| Monoisotopic Mass | 130.9863 g/mol |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 131.9941 |

| Key Fragmentation Pathways (MS/MS) | Loss of HNCO, loss of Cl, ring cleavage. |

| Predicted Major Fragments (m/z) | m/z 89 (loss of HNCO), m/z 97 (loss of Cl) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous determination of the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and three-dimensional conformation. A critical aspect that this technique can resolve is the prevalent tautomeric form. For related hydroxy-triazines, the lactam (or keto) form is generally more stable than the enol form, and spectral methods suggest that compounds in this class exist as 1,3,5-triazin-2(1H)-ones. researchgate.net Therefore, it is highly probable that this compound crystallizes as its tautomer, 6-chloro-1,3,5-triazin-2(1H)-one.

The crystal structure would also reveal the intricate network of intermolecular interactions that govern the molecular packing in the lattice. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogen atoms) in the lactam structure strongly suggests that hydrogen bonding will be a dominant interaction. It is common for such molecules to form hydrogen-bonded dimers or extended chains, for example, via N-H···O=C interactions.

| Crystallographic Parameter | Information Provided | Expected Finding for this compound |

|---|---|---|

| Tautomeric Form | Definitive identification of the keto vs. enol form. | Predominantly the lactam form: 6-chloro-1,3,5-triazin-2(1H)-one. researchgate.net |

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). | Dependent on packing, often a low-symmetry system like monoclinic or triclinic. |

| Unit Cell Dimensions | Size and shape of the repeating unit (a, b, c, α, β, γ). | Precise values defining the crystal lattice. |

| Intermolecular Interactions | Identification of hydrogen bonds, π–π stacking, etc. | Strong N-H···O=C hydrogen bonding; potential for π–π stacking. |

| Bond Lengths / Angles | Precise geometric parameters of the molecule. | Confirmation of C=O double bond (~1.2 Å) and C-N single bonds within the ring. |

Computational Chemistry and Theoretical Modeling of 4 Chloro 1,3,5 Triazin 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of s-triazine derivatives. By calculating the electron density of the molecule, DFT methods can accurately predict its geometric, electronic, and energetic characteristics.

DFT calculations are instrumental in determining the most stable tautomeric form and optimized geometry of 4-Chloro-1,3,5-triazin-2-ol. Quantum chemical studies on analogous 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones have shown that the lactam (oxo) form is energetically more favorable than other potential tautomers. researchgate.net This suggests that this compound predominantly exists in the keto form rather than the enol (hydroxy) form.

The geometry optimization using DFT, typically with a basis set like B3LYP/6-311++G, reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is further modulated by the attached chloro and oxo functional groups. The chlorine atom acts as a strong electron-withdrawing group, enhancing the electrophilic character of the carbon atom to which it is attached. This makes the C-Cl bond a primary site for nucleophilic substitution.

Computational methods, particularly DFT, are invaluable for studying the mechanisms of reactions involving chlorotriazines. mdpi.com The parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), undergoes sequential nucleophilic substitution, and DFT studies help elucidate the electronic effects governing this reactivity. nih.gov For this compound, the primary reaction mechanism of interest is the nucleophilic substitution at the carbon atom bonded to chlorine.

DFT calculations can model the reaction pathway of a nucleophile attacking the electrophilic carbon center. This involves locating the transition state structure and calculating the associated activation energy barrier. By computing the energies of reactants, transition states, and products, a detailed potential energy surface for the reaction can be constructed. These studies confirm that the high positive charge on the carbon atom attached to the chlorine facilitates the attack by nucleophiles, and the reaction proceeds via a Meisenheimer-like intermediate. The energy barriers calculated provide a quantitative measure of the reaction rate, which is crucial for optimizing synthetic procedures. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that explains the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily govern chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com

For 1,3,5-triazine derivatives, the LUMO is typically distributed over the electron-deficient triazine ring, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap implies higher chemical reactivity and lower kinetic stability. researchgate.net DFT studies on various substituted triazines have shown that the nature of the substituents significantly influences the HOMO and LUMO energy levels and, consequently, the energy gap. nasc.ac.in For instance, a study on a dichlorotriazine-based azo dye calculated a HOMO-LUMO gap of 2.947 eV, indicating high reactivity. scispace.comresearchgate.net

| Triazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/631-G |

| (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) | - | - | 2.947 | DFT/B3LYP/6–311+G(d,p) |

| 4,6-bis((4-(trifluoromethyl)phenyl)amino)-1,3,5-triazin-2-ol | - | - | 4.8 (Optical) | Experimental (UV-Vis) |

Data sourced from studies on related triazine derivatives to illustrate typical calculated values. nasc.ac.inresearchgate.netirjweb.com

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Beyond FMO analysis, quantum chemical calculations provide a suite of descriptors that predict molecular properties and reactivity. These global reactivity descriptors are derived from the calculated electronic structure and offer a quantitative framework for understanding the chemical behavior of this compound. colab.ws

Key descriptors calculated include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.comirjweb.com

Electrophilicity Index (ω): A global measure of electrophilic character. irjweb.com

These parameters are calculated using the energies of the HOMO and LUMO. For this compound, these calculations would confirm its high electrophilicity, making it a good substrate for nucleophilic reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. colab.ws The MEP map would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating nucleophilic sites, and positive potential (blue) around the hydrogen atoms and the carbon attached to the chlorine, highlighting the primary electrophilic site for reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Capabilities

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their physical properties or biological activities, respectively. mdpi.com While no specific QSPR studies on this compound have been reported, the approach is widely applied to heterocyclic compounds, including other triazine derivatives. nih.gov

A QSPR/QSAR model is built by first calculating a set of molecular descriptors for a series of related molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking these descriptors to a specific property or activity. mdpi.com

For this compound and its derivatives, QSPR could be employed to predict properties like solubility, melting point, or chromatographic retention times. Similarly, QSAR models have been successfully developed for other triazine series to predict their herbicidal or anticancer activities, demonstrating the potential of this approach for guiding the synthesis of new, more potent analogues. nih.govnih.gov

Molecular Docking Studies in Context of Designing Precursors for Bioactive Ligands

This compound, as a derivative of cyanuric chloride, serves as an excellent scaffold or precursor in the design of more complex, bioactive ligands. researchgate.net Its single reactive chlorine atom allows for the controlled introduction of a wide variety of substituents, enabling the synthesis of diverse chemical libraries. The resulting molecules are then often evaluated for their biological activity using molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein receptor. biorxiv.org The process involves:

Synthesis: A library of compounds is synthesized using this compound as a starting material.

Docking Simulation: The synthesized ligands are computationally docked into the binding site of a target protein implicated in a disease.

Scoring and Analysis: A scoring function estimates the binding free energy, ranking the ligands based on their predicted affinity. The binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

This approach has been widely used for various triazine derivatives designed as inhibitors of targets like mTOR, kinases, and microbial enzymes. nih.govsciforum.netrsc.org By using this compound as a versatile precursor, medicinal chemists can rapidly generate novel structures whose potential efficacy can be efficiently screened through molecular docking before undertaking more resource-intensive biological assays.

Tautomerism and Isomeric Equilibria in 4 Chloro 1,3,5 Triazin 2 Ol Systems

Investigation of Keto-Enol Tautomerism (Lactam vs. Hydroxyl Forms)

4-Chloro-1,3,5-triazin-2-ol can theoretically exist in two tautomeric forms: the hydroxyl (enol or lactim) form and the keto (lactam) form, which is systematically named 4-chloro-1,3,5-triazin-2(1H)-one. Overwhelming evidence from spectroscopic and computational studies on analogous hydroxy-s-triazines indicates that the equilibrium strongly favors the lactam form. researchgate.net This preference is a general characteristic for many hydroxy-substituted nitrogen-containing heterocyclic compounds.

Studies on structurally similar compounds, such as 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones, have demonstrated through both spectral and computational methods that these molecules exist in the lactam form. researchgate.net The increased stability of the lactam tautomer is attributed to the greater strength of the C=O double bond compared to the C=N bond in the triazine ring and the resonance stabilization of the resulting amide group.

The equilibrium can be represented as follows:

Figure 1: Keto-enol tautomerism in the this compound system, showing the equilibrium between the hydroxyl (lactim) and the more stable keto (lactam) form.

Characterization of Stable Conformations and Isomeric Forms

The characterization of this compound is centered on its predominant lactam tautomer. Due to the planarity of the triazine ring, significant conformational isomers are not expected. The primary isomeric considerations are the tautomeric forms discussed above and, in a broader sense, its constitutional isomers.

While detailed conformational analysis specific to this compound is not extensively documented in the literature, the rigidity of the triazine ring suggests that the molecule exists predominantly in a single, planar conformation.

Experimental and Computational Approaches to Determine Tautomeric Preferences and Equilibria

A combination of experimental and computational methods is typically employed to elucidate the tautomeric preferences in heterocyclic systems like this compound.

Experimental Approaches:

Infrared (IR) Spectroscopy: This technique is highly effective in distinguishing between the keto and enol forms. The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of a C=O stretching vibration, providing clear evidence for the lactam form. Conversely, the absence of a strong O-H stretching band (typically around 3500-3600 cm⁻¹) and the presence of an N-H stretching band (around 3100-3200 cm⁻¹) further support the predominance of the lactam tautomer. For analogous 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones, the C=O group absorption is observed in the region of 1686—1707 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for tautomeric analysis. In the lactam form of similar triazinones, a signal for the N-H proton is typically observed in the downfield region of the ¹H NMR spectrum (around 10.8-11.8 ppm). researchgate.net The chemical shifts of the ring carbons in the ¹³C NMR spectrum also provide insight into the electronic structure and can be used to differentiate between the tautomers.

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous structural information, including bond lengths and the location of hydrogen atoms, definitively identifying the tautomeric form present in the solid state.

Computational Approaches:

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) are used to calculate the relative energies of the different tautomers. These calculations consistently show that the lactam form of hydroxy-1,3,5-triazines is energetically more favorable than the lactim form. researchgate.net Computational chemistry allows for the modeling of the electronic structure and prediction of spectroscopic properties (such as IR frequencies and NMR chemical shifts), which can then be compared with experimental data to confirm the tautomeric state.

The table below summarizes the expected spectroscopic data that would confirm the predominance of the lactam form of this compound, based on data from analogous compounds.

| Spectroscopic Method | Key Indicator for Lactam Form | Expected Observation Range (based on analogues) |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration | 1680 - 1720 cm⁻¹ |

| N-H stretching vibration | 3100 - 3200 cm⁻¹ | |

| ¹H NMR Spectroscopy | Signal for the N-H proton | 10.8 - 11.8 ppm (broad singlet) |

| ¹³C NMR Spectroscopy | Chemical shift of the C=O carbon | > 160 ppm |

Derivatization and Functionalization Strategies Based on 4 Chloro 1,3,5 Triazin 2 Ol

Design and Synthesis of Novel Poly-Substituted Triazine Derivatives

The foundational method for creating poly-substituted triazine derivatives is the stepwise functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govglobalscitechocean.comnih.gov The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential substitutions. The first chlorine is the most reactive and can be substituted at low temperatures (e.g., 0-5°C), the second requires ambient temperatures, and the third necessitates more forceful conditions, such as heating or reflux. frontiersin.orgresearchgate.net

4-Chloro-1,3,5-triazin-2-ol itself can be viewed as a product of this sequential substitution, where two of the original chlorine atoms of cyanuric chloride have been replaced by a hydroxyl group and potentially an amino group, depending on the tautomeric form. The presence of these electron-donating groups deactivates the ring, making the final chlorine atom less reactive than those on the parent cyanuric chloride. researchgate.net Consequently, substitution of this remaining chlorine often requires more vigorous conditions to achieve the desired poly-substituted product. mdpi.com

The synthesis of 4-chloro-6-(substituted-amino)-1,3,5-triazin-2(1H)-ones, which are tautomers of the target compound, has been achieved by the selective hydrolysis of one chlorine atom in 2-(substituted-amino)-4,6-dichloro-1,3,5-triazines using a hydroxide (B78521) ion. semanticscholar.orgresearchgate.net This highlights the role of the compound as an intermediate in building more complex structures. By reacting this compound with various nucleophiles, a diverse library of trisubstituted triazines can be generated.

| Nucleophile Class | Specific Examples | Resulting Substituent | Reference |

|---|---|---|---|

| Amines (Primary & Secondary) | Aniline, Morpholine, Piperidine, Benzylamine | -NRR' | nih.govresearchgate.net |

| Alcohols/Alkoxides | Methanol, Ethanol, Phenol | -OR | researchgate.net |

| Thiols/Thiolates | Thiophenol | -SR | mdpi.com |

| Organometallics | Lithiated Carboranes | -Carboranyl | researchgate.net |

Regioselective Incorporation of Diverse Functional Groups (e.g., amino, alkoxy, phosphanyl, carboranyl)

Regioselectivity in the derivatization of this compound is inherently straightforward as there is only one reactive site for nucleophilic substitution: the carbon atom bearing the chlorine. The primary challenge lies in achieving the substitution with a diverse array of functional groups, some of which require specific reaction conditions.

Amino Groups: The substitution of the chlorine atom with various primary and secondary amines is a well-established transformation for chlorotriazines. nih.govnih.gov The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct, affording 4-amino-1,3,5-triazin-2-ol derivatives.

Alkoxy Groups: Alkoxy groups can be introduced by reacting this compound with an alcohol, often in the form of its more nucleophilic alkoxide salt (e.g., sodium methoxide). researchgate.net This reaction yields 4-alkoxy-1,3,5-triazin-2-ol compounds.

Phosphanyl and Phosphonate Groups: While less common, phosphorus-containing groups can be incorporated onto the triazine ring. Phosphonate groups, for instance, have been added to cyanuric chloride through a Michaelis-Arbuzov rearrangement with trialkyl phosphites. nih.govnih.gov A similar nucleophilic substitution approach using a suitable phosphorus nucleophile could be applied to this compound to yield phosphanyl- or phosphonate-substituted triazines.

Carboranyl Groups: Boron-rich carborane cages can be attached to the triazine core, a strategy of interest for developing agents for Boron Neutron Capture Therapy (BNCT). nih.govnih.gov This is typically achieved by reacting a chloro-s-triazine with a lithiated carborane, which acts as a potent nucleophile to displace the chloride. researchgate.net This method is applicable for the synthesis of 4-carboranyl-1,3,5-triazin-2-ol.

| Functional Group | Typical Reagent(s) | General Conditions | Resulting Structure |

|---|---|---|---|

| Amino (-NRR') | HNRR' (Primary or Secondary Amine) | Base (e.g., DIEA, K₂CO₃), Organic Solvent (e.g., THF, Dioxane) | 4-(Dialkyl/Aryl)amino-1,3,5-triazin-2-ol |

| Alkoxy (-OR) | ROH (Alcohol) + Base, or RONa (Alkoxide) | Organic Solvent, often with heating | 4-Alkoxy-1,3,5-triazin-2-ol |

| Phosphonate (-PO(OR)₂) | P(OR)₃ (Trialkyl phosphite) | Michaelis-Arbuzov type reaction, typically requires heat | 4-(Dialkoxyphosphinyl)-1,3,5-triazin-2-ol |

| Carboranyl | Lithium o-carborane | Anhydrous solvent (e.g., Toluene, THF) | 4-(o-Carboranyl)-1,3,5-triazin-2-ol |

Exploring Orthogonal Chemoselectivity for Sequential Substitutions

Orthogonal chemoselectivity refers to the ability to discriminate between reactive sites and perform a series of chemical transformations in any order without interference. researchgate.net In triazine chemistry, this concept is primarily demonstrated in the stepwise substitution of cyanuric chloride. frontiersin.org

The differential reactivity of the three chlorine atoms forms the basis of this selectivity. As each chlorine is replaced by a nucleophile (especially an electron-donating one like an amine or alkoxy group), the triazine ring becomes more electron-rich and thus less susceptible to further nucleophilic attack. researchgate.net This electronic effect necessitates a progressive increase in reaction temperature to achieve di- and tri-substitution.

Furthermore, the nature of the nucleophiles themselves can dictate the order of reaction. Experimental and theoretical studies have established a preferential order of incorporation for common nucleophiles onto the 2,4,6-trichloro-1,3,5-triazine core, which is generally alcohol > thiol > amine. frontiersin.org This means that if the triazine is exposed to a mixture of these nucleophiles under controlled conditions, the alcohol will react first. However, once an amine is incorporated, it becomes very difficult to substitute the remaining chlorines with other nucleophiles like alcohols or thiols. nih.govcedia.edu.ec

For a molecule like this compound, its very existence is a result of this chemoselective process. It represents an intermediate stage in the full substitution of cyanuric chloride. Any further reaction on this substrate explores the final step of a sequential substitution strategy, which, as noted, requires the most forcing conditions due to the deactivating effects of the existing substituents.

| Substitution Step | Typical Reaction Temperature | Product Type | Reference |

|---|---|---|---|

| First Chlorine (Monosubstitution) | 0–5 °C | 2-Substituted-4,6-dichloro-1,3,5-triazine | frontiersin.orgresearchgate.net |

| Second Chlorine (Disubstitution) | Room Temperature | 2,4-Disubstituted-6-chloro-1,3,5-triazine | frontiersin.orgresearchgate.net |

| Third Chlorine (Trisubstitution) | >65 °C (Heating/Reflux) | 2,4,6-Trisubstituted-1,3,5-triazine | frontiersin.orgresearchgate.net |

Role of 4 Chloro 1,3,5 Triazin 2 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The 1,3,5-triazine (B166579) core is a fundamental component in a vast range of heterocyclic compounds. nih.gov 4-Chloro-1,3,5-triazin-2-ol, and particularly its aminated derivatives, serve as key synthons for constructing complex, fused heterocyclic systems. A crucial synthetic step is the selective hydrolysis of one chlorine atom in a 2-amino-4,6-dichloro-1,3,5-triazine to yield a 4-amino-6-chloro-1,3,5-triazin-2(1H)-one. researchgate.netsemanticscholar.org Spectral and computational studies have confirmed that these products predominantly exist in the more stable lactam (one) form rather than the lactim (ol) form. researchgate.net

The remaining chlorine atom in these triazinone intermediates is a reactive site for subsequent chemical transformations, including intramolecular or intermolecular cyclizations, leading to the formation of fused-ring systems. These reactions are instrumental in synthesizing azolo semanticscholar.orgacs.orguu.nltriazines and other complex scaffolds that are isosteric to naturally occurring purines, making them of significant interest in medicinal chemistry. researchgate.net For instance, the triazine ring can be annelated to various aminoazoles to create novel fused heterocyclic structures. researchgate.net This strategy has been employed to build diverse polycyclic systems, such as imidazo[4,5-e] semanticscholar.orgacs.orgthiazino[2,3-c] researchgate.netsemanticscholar.orgnih.govtriazines, which are explored for their potential biological activities. beilstein-journals.org

| Precursor Type | Resulting Heterocyclic System | Significance/Application Area |

|---|---|---|

| Amino-dichloro-s-triazine | Azolo semanticscholar.orgacs.orguu.nltriazines (e.g., 1,2,4-triazolo[1,5-a] semanticscholar.orgacs.orguu.nltriazines) | Isosteres of purines, potential bioactive compounds. researchgate.net |

| Chloro-triazinone derivative | Imidazo[4,5-e] semanticscholar.orgacs.orgthiazino[2,3-c] researchgate.netsemanticscholar.orgnih.govtriazines | Construction of novel fused systems for biological evaluation. beilstein-journals.org |

| Dichloro-s-triazinyl aniline | Carbazole-triazine hybrids | Materials for organic electronics and OLEDs. mdpi.com |

| Amino-dichloro-s-triazine | 5-Aza-isosteres of guanine | Pharmaceutical research. semanticscholar.org |

Applications in Multi-Component Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate libraries of structurally diverse molecules. uu.nlbeilstein-journals.org

The 1,3,5-triazine scaffold has been utilized as a versatile platform in MCRs to create molecular diversity. uu.nlnih.gov For example, a four-component reaction (4CR) has been developed to produce triazinane diones, a relatively unexplored class of heterocyclic compounds. uu.nl These triazinane diones can be further functionalized, demonstrating the power of combining MCRs with subsequent reactions to build molecular complexity in a limited number of steps. uu.nlnih.gov While direct MCR applications involving this compound are not extensively detailed, its structure presents significant potential. As a bifunctional molecule with a nucleophilic N-H group (in the lactam form) and an electrophilic carbon atom attached to chlorine, it could serve as a valuable component in the design of novel MCRs to access unique chemical spaces.

Utility in Coupling Reactions and Ligand Activation

The utility of this compound as a synthetic intermediate is prominently displayed in coupling reactions. The carbon-chlorine bond on the electron-deficient triazine ring is susceptible to nucleophilic aromatic substitution (SNAr), making the compound an excellent coupling partner. arkat-usa.org This reactivity is a cornerstone of s-triazine chemistry, allowing for the sequential and controlled introduction of various nucleophiles, including those centered on oxygen, nitrogen, and sulfur. mdpi.comnih.gov

2,4,6-trichloro-1,3,5-triazine is well-established as a superior coupling reagent for creating highly structured, multifunctional molecules. nih.gov By extension, monochloro-s-triazines like this compound serve as linkers to connect different molecular fragments. This property is exploited in the synthesis of ligands for metal-mediated catalysis, where the triazine core can modulate the electronic properties of the metal center. acs.org Derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are widely used as condensing reagents to activate carboxylic acids for the synthesis of esters and amides. researchgate.net The singular reactive chlorine on this compound allows for a targeted, single coupling event, which is advantageous for synthesizing well-defined, non-symmetrical molecules.

Precursor in Materials Chemistry Research (e.g., UV absorbers, polymers)

In materials science, this compound and related chloro-triazines are crucial precursors for high-performance polymers and additives, most notably ultraviolet (UV) absorbers. researchgate.net Triazine-based UV absorbers are valued for their high heat resistance and durability compared to other classes of stabilizers like benzotriazoles. uvabsorber.com They provide excellent protection across the UV spectrum, particularly against short-wavelength UVB radiation. uvabsorber.com

The synthesis of these UV absorbers often starts with cyanuric chloride and involves a series of Friedel-Crafts reactions with aromatic compounds, followed by reactions with substituted phenols (like resorcinol) to install the UV-absorbing chromophore. google.comirowater.com Chloro-triazine intermediates are central to this process. irowater.com The final step often involves functionalizing the triazine ring to enhance compatibility with the polymer matrix. google.com

Furthermore, the reactive chlorine atom allows these triazine derivatives to be incorporated directly into polymer chains. This covalent bonding prevents migration of the stabilizer from the material, enhancing long-term performance. researchgate.net This approach has been used to create novel polymerizable bifunctional stabilizers that combine a 2-hydroxyphenylbenzotriazole UV absorber and a hindered amine light stabilizer (HALS) on a single triazine core. researchgate.net

| Application | Key Intermediate | Function/Property |

|---|---|---|

| UV Absorbers | 2-Chloro-4,6-bisaryl-1,3,5-triazine | Protects polymers from photodegradation by absorbing UV radiation. google.comuvabsorber.comirowater.com |

| Polymerizable Stabilizers | Allyloxy-chloro-s-triazine derivatives | Covalently bonds to polymer backbone, preventing migration and improving durability. researchgate.net |

| Bifunctional Stabilizers (HALS/UVA) | Chloro-s-triazine core | Combines two different stabilizing mechanisms in a single molecule for enhanced protection. researchgate.net |

| Flame Retardants | Substituted 1,3,5-triazines | Used as additives in materials like epoxy resins and polypropylene (B1209903) to reduce flammability. researchgate.net |

Intermediate in the Synthesis of Agrochemical and Pharmaceutical Scaffolds

The 1,3,5-triazine ring is a privileged scaffold found in a multitude of biologically active compounds, including herbicides, pesticides, and pharmaceuticals. researchgate.netresearchgate.net Chloro-s-triazines are fundamental intermediates in the synthesis of these products. The most well-known examples in agrochemistry are the chloro-s-triazine herbicides, such as atrazine, simazine, and propazine, which are synthesized via sequential substitution of the chlorine atoms on cyanuric chloride with different alkylamines. nih.govnih.gov The hydrolysis of these compounds can lead to hydroxylated metabolites, structurally related to this compound. researchgate.net

In medicinal chemistry, the triazine core is a key component in drugs with anticancer, antiviral, antibacterial, and antimalarial properties. nih.govnih.gov The synthesis of these complex molecules often relies on the stepwise functionalization of a chloro-triazine intermediate. For example, 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has been used as a key intermediate in the synthesis of novel 1,3,5-triazine derivatives with potential anticancer activity against colorectal cancer cell lines. Similarly, dichloro- and monochloro-triazine intermediates are used to construct novel thiosemicarbazides designed as potential synergists against fluconazole-resistant Candida albicans. nih.gov The ability to selectively introduce different functional groups onto the triazine ring via its chloro-derivatives makes it an invaluable platform for drug discovery and development. nih.govnih.gov

| Scaffold/Compound Class | Biological Activity | Synthetic Intermediate |

|---|---|---|

| Atrazine, Simazine | Herbicidal. nih.govnih.gov | 2,4-Dichloro-6-alkylamino-1,3,5-triazine |

| Morpholine-functionalized triazines | Anticancer. | 4-Chloro-N-aryl-6-morpholino-1,3,5-triazin-2-amine |

| Triazine-containing thiosemicarbazides | Antifungal synergist. nih.gov | Methyl 2-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)acetate. nih.gov |

| Substituted 4-amino-1,3,5-triazin-2-yl derivatives | Anticancer. nih.gov | Substituted biguanides and ester precursors. nih.gov |

Structure Activity Relationship Sar Methodologies for Triazine Scaffolds

Design Principles for Modulating Reactivity and Selectivity in Triazine Systems

The modulation of reactivity and selectivity in triazine systems is primarily achieved through the controlled nucleophilic substitution of halogenated precursors, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govmdpi.com The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, a principle that allows for the sequential and selective introduction of different functional groups. nih.gov

Temperature Control: A cornerstone of selective substitution on the cyanuric chloride core is precise temperature management. The first substitution is often exothermic and can be carried out at low temperatures (e.g., 0°C). tandfonline.com The second chlorine atom is less reactive and typically requires room temperature for substitution, while the replacement of the third and final chlorine atom necessitates higher temperatures, often refluxing the solvent. tandfonline.comresearchgate.net This tiered reactivity allows for the synthesis of mono-, di-, or tri-substituted triazines with high selectivity. googleapis.com

Nucleophile Choice: The nature of the incoming nucleophile (such as amines, thiols, or alkoxides) also plays a critical role in the reaction's progress. nih.gov The basicity and steric hindrance of the nucleophile can influence the reaction conditions required for substitution. For instance, more sterically hindered amines may require higher temperatures to react compared to less hindered ones. nih.gov

Substituent Effects: The electronic properties of the substituents already present on the triazine ring significantly influence the reactivity of the remaining halogen atoms. Electron-donating groups can decrease the reactivity of the ring toward further nucleophilic attack, while electron-withdrawing groups can enhance it. rmit.edu.vngoogleapis.com This principle is a key consideration in the design of multi-substituted triazine derivatives.

pH Modulation: In complex systems, such as the modification of peptides, pH can be used as a tool to achieve site-selectivity. For example, a triazine-thiol exchange reaction can be programmed to target internal cysteines under acidic conditions while preserving N-terminal cysteines. chemrxiv.org Conversely, at neutral pH, the modification can be directed specifically to the N-terminal cysteine. chemrxiv.org This pH-dependent control offers a sophisticated method for achieving precise molecular architectures. chemrxiv.org

| Substitution Step | Typical Reaction Temperature | Relative Reactivity of Chlorine | Controlling Factors |

|---|---|---|---|

| First Substitution | 0-5°C | High | Exothermic reaction requires cooling. tandfonline.com |

| Second Substitution | Room Temperature (~20-25°C) | Medium | Decreased reactivity due to the first substituent. tandfonline.comresearchgate.net |

| Third Substitution | Elevated/Reflux | Low | Significant deactivation of the ring requires heat. tandfonline.comresearchgate.net |

Theoretical Frameworks for Understanding the Influence of Substituent Effects on Chemical Behavior

To rationalize and predict the impact of various substituents on the triazine core, a range of theoretical and computational frameworks are employed. These methodologies provide insight into the electronic and steric properties that govern the chemical and biological activity of triazine derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a primary tool for correlating the structural or physicochemical properties of compounds with their biological activities. researchgate.net For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. ekb.egnih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, or hydrophobicity may enhance or diminish activity, thereby guiding the design of more potent molecules. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are extensively used to investigate the electronic structure, reactivity, and molecular properties of triazine derivatives. nih.govresearchgate.net These calculations can determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer interactions. researchgate.net DFT can also model charge distribution, dipole moments, and the energies of reaction intermediates and transition states, providing a deep understanding of reaction mechanisms and substituent effects at a molecular level. researchgate.netnih.gov High-performance quantum-chemical calculations are also used to determine thermochemical properties like the enthalpy of formation for novel triazine-based systems. superfri.orgsuperfri.orgrjdentistry.com

Hammett Equation: The Hammett equation is a classic linear free-energy relationship used to quantify the influence of meta- and para-substituents on the reactivity of aromatic systems. wikipedia.org By plotting the logarithm of the reaction rate (k) or equilibrium constant (K) against a substituent constant (σ), a linear relationship is often observed. slideshare.netlibretexts.org The slope of this plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.orgscribd.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. wikipedia.org This framework has been applied to triazine chemistry to probe reaction mechanisms and quantify the electronic impact of different substituents. scribd.com

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of triazine inhibitors within the active sites of biological targets like enzymes. ekb.egnih.gov These computational techniques help to elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for biological activity, providing a structural basis for the observed SAR. nih.gov

| Framework | Key Parameters/Outputs | Application in Triazine Chemistry |

|---|---|---|

| QSAR (CoMFA/CoMSIA) | Contour maps, Predictive models (Q², R²) | Relating molecular fields (steric, electrostatic) to biological activity. ekb.egnih.gov |

| Quantum Chemistry (DFT) | HOMO/LUMO energies, Charge distribution, Enthalpy of formation | Understanding electronic structure, reactivity, and reaction mechanisms. nih.govrjdentistry.com |

| Hammett Equation | Substituent constant (σ), Reaction constant (ρ) | Quantifying electronic effects of substituents on reaction rates. wikipedia.orgscribd.com |

| Molecular Docking/Dynamics | Binding affinity, Interaction modes, Complex stability | Investigating ligand-receptor interactions to explain biological SAR. nih.govresearchgate.net |

Future Research Directions and Emerging Trends in 4 Chloro 1,3,5 Triazin 2 Ol Chemistry

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of triazine derivatives often relies on harsh reaction conditions, hazardous solvents, and energy-intensive processes. chim.it Consequently, a significant thrust in modern triazine chemistry is the development of greener and more sustainable synthetic routes that minimize environmental impact and enhance efficiency.

One prominent approach is the use of alternative energy sources to drive reactions. Microwave irradiation has emerged as a powerful tool, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. chim.it For instance, microwave-assisted synthesis has been successfully employed for the preparation of various s-triazine derivatives under solvent-free conditions, significantly reducing waste. chim.it

Ultrasound-assisted synthesis, or sonochemistry, represents another green methodology. This technique utilizes the energy of acoustic cavitation to promote chemical reactions, often leading to faster reaction rates and higher yields. nih.gov Sonochemical methods have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media, further enhancing the sustainability of the process. nih.gov

The principles of green chemistry are also being applied through the adoption of more environmentally benign solvent systems. Research is ongoing to replace traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. Solvent-free reaction conditions are the ideal, minimizing solvent waste entirely. chim.it

Furthermore, the development of continuous flow chemistry processes for triazine synthesis offers advantages in terms of safety, scalability, and process control. researchgate.netnih.gov Flow reactors can handle hazardous reagents and intermediates more safely than batch processes and allow for precise control over reaction parameters, leading to higher purity products and reduced waste. researchgate.netnih.gov

| Green Synthesis Approach | Key Advantages | Representative Research Findings |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, potential for solvent-free conditions. | Enables the synthesis of symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields in short reaction times. chim.it |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Accelerated reaction rates, high yields, applicable in aqueous media. | Allows for the synthesis of 1,3,5-triazine derivatives in as little as 5 minutes with yields often exceeding 75%. nih.gov |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control, reduced waste. | Facilitates the modular photochemical flow synthesis of structurally diverse triazine precursors. researchgate.net |

| Solvent-Free and Aqueous Media | Minimizes or eliminates the use of hazardous organic solvents, reduces waste and environmental impact. | Solvent-free methodologies are described as clean, economical, and safe procedures for triazine synthesis. chim.it |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the nucleophilic substitution of the chlorine atoms on the triazine ring is a cornerstone of its chemistry, researchers are actively exploring novel reactivity patterns and unprecedented transformations to expand the synthetic utility of 4-Chloro-1,3,5-triazin-2-ol and its derivatives. arkat-usa.orgmdpi.com

Beyond classical nucleophilic substitution with amines, alcohols, and thiols, there is growing interest in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov For example, the Sonogashira coupling reaction has been utilized in the synthesis of triazine-based materials, demonstrating the potential to introduce diverse functionalities onto the triazine core. nih.gov This opens up new avenues for creating complex molecular architectures that are not accessible through traditional methods.

The unique electronic properties of the s-triazine ring make it an attractive building block for supramolecular chemistry. rsc.orgresearchgate.netrsc.orgiciq.orgnih.gov Researchers are investigating the self-assembly of triazine-based molecules into well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org These supramolecular assemblies have potential applications in areas like molecular recognition and the development of "smart" materials. rsc.orgresearchgate.netrsc.orgiciq.orgnih.gov

Furthermore, the triazine scaffold is being employed in the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govacs.orgresearchgate.netrsc.orgrsc.orgacs.orgnih.govrsc.orgescholarship.org The synthesis of these materials from triazine precursors represents a significant advancement, as they exhibit high thermal and chemical stability, making them promising candidates for applications in gas storage, separation, and catalysis. nih.govresearchgate.netrsc.orgacs.orgrsc.org The ability to synthesize crystalline COFs from environmentally friendly precursors like CO2 is a particularly noteworthy and sustainable development. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design of Triazine Compounds